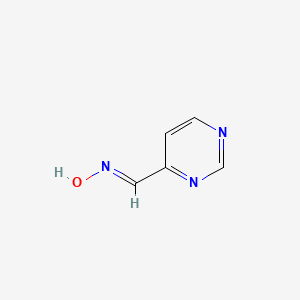

Pyrimidine-4-carbaldehyde oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrimidine-4-carbaldehyde oxime is an organic compound with the molecular formula C5H5N3O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Pyrimidine-4-carbaldehyde oxime can be synthesized through several methods. One common approach involves the reaction of pyrimidine-4-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to achieve high purity levels .

Analyse Des Réactions Chimiques

Types of Reactions: Pyrimidine-4-carbaldehyde oxime undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form pyrimidine-4-carboxylic acid.

Reduction: Reduction reactions can convert it into pyrimidine-4-carbaldehyde.

Substitution: It can participate in nucleophilic substitution reactions, where the oxime group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Pyrimidine-4-carboxylic acid.

Reduction: Pyrimidine-4-carbaldehyde.

Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Applications De Recherche Scientifique

Anticancer Properties

Recent studies have highlighted the potential of oxime derivatives, including pyrimidine-4-carbaldehyde oxime, as anticancer agents. Oximes have been shown to inhibit various kinases involved in tumorigenesis, such as cyclin-dependent kinases (CDK) and phosphatidylinositol 3-kinase (PI3K) . These compounds exhibit multitargeted inhibition, which may provide therapeutic advantages over single-targeted inhibitors.

Case Study:

A study demonstrated that this compound derivatives exhibited significant antiproliferative activity against cancer cell lines. The mechanism of action involved the induction of apoptosis and cell cycle arrest, highlighting their potential as novel anticancer agents .

Antimicrobial Activity

Pyrimidine derivatives are known for their antimicrobial properties. Research indicates that this compound can act against various bacterial strains by disrupting their cellular processes . The presence of the oxime group enhances its interaction with microbial targets.

Case Study:

In vitro studies showed that this compound exhibited bactericidal activity against resistant strains of bacteria, suggesting its potential utility in treating infections caused by multidrug-resistant organisms .

DNA Interaction

This compound has been investigated for its ability to bind DNA and induce photocleavage. This property is particularly relevant for developing novel photodynamic therapies where targeted DNA damage is desired .

Data Table: DNA Binding Affinity of Pyrimidine Derivatives

| Compound | Binding Affinity (kcal/mol) | Photocleavage Activity |

|---|---|---|

| This compound | -9.5 | High |

| Other pyrimidine derivatives | Varies | Moderate to Low |

Pharmacological Insights

Mécanisme D'action

The mechanism of action of pyrimidine-4-carbaldehyde oxime involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the molecular context in which it is used .

Comparaison Avec Des Composés Similaires

Pyridine-4-carbaldehyde oxime: Similar in structure but with a pyridine ring instead of a pyrimidine ring.

Pyrimidine-2-carbaldehyde oxime: An isomer with the oxime group at the 2-position.

Pyrimidine-5-carbaldehyde oxime: An isomer with the oxime group at the 5-position.

Uniqueness: Pyrimidine-4-carbaldehyde oxime is unique due to its specific positioning of the oxime group at the 4-position, which can influence its reactivity and the types of derivatives that can be synthesized from it. This positional specificity can lead to unique biological and chemical properties compared to its isomers .

Activité Biologique

Pyrimidine-4-carbaldehyde oxime is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its pyrimidine ring substituted with an oxime group at the 4-position. This specific arrangement influences its reactivity and interaction with biological targets, making it a valuable scaffold in drug development.

The biological activity of this compound primarily involves its interaction with various molecular targets:

- Hydrogen Bonding : The oxime group can form hydrogen bonds with proteins, influencing enzyme activity and receptor binding.

- Metal Ion Coordination : It can coordinate with metal ions, which may modulate the activity of metalloenzymes.

- Nucleophilic Substitution : The compound can participate in nucleophilic substitution reactions, allowing for the synthesis of more complex derivatives.

Anticancer Activity

Pyrimidine derivatives, including this compound, have shown promising anticancer properties. For instance:

- Inhibition of Cancer Cell Proliferation : Studies have indicated that certain pyrimidine derivatives can inhibit the proliferation of various cancer cell lines. For example, a derivative exhibited cytotoxic effects against prostate cancer cells (PC-3 and LNCaP) with IC50 values ranging from 4.86 µM to 69.4 µM .

- Mechanisms of Action : These compounds may induce apoptosis and cause cell cycle arrest in the G2/M phase, preventing mitosis and leading to cell death .

Anti-inflammatory Activity

This compound has also been studied for its anti-inflammatory properties:

- COX Inhibition : Certain derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, with IC50 values comparable to standard anti-inflammatory drugs like celecoxib . For example, some derivatives demonstrated IC50 values of 0.04 μmol against COX-2.

- In Vivo Studies : In animal models, pyrimidine derivatives showed significant anti-inflammatory effects in carrageenan-induced paw edema tests, indicating their potential as therapeutic agents for inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by modifications to its structure. Key findings from SAR studies include:

Case Studies and Research Findings

- Anticancer Efficacy : A study on a series of pyrimidine derivatives revealed that one compound exhibited potent cytotoxicity against multiple cancer cell lines while sparing normal cells . The research highlighted the potential for developing targeted therapies based on these compounds.

- Inflammatory Response : In another study, pyrimidine derivatives were evaluated in models of inflammation, demonstrating significant reductions in edema comparable to conventional treatments like indomethacin . This suggests that these compounds could serve as alternatives or adjuncts in managing inflammatory conditions.

- Kinase Inhibition : Recent findings indicate that some pyrimidine derivatives act as kinase inhibitors, targeting pathways involved in cancer progression and inflammation . This positions them as candidates for further development in oncology and inflammatory disease therapeutics.

Propriétés

Numéro CAS |

1073-65-0 |

|---|---|

Formule moléculaire |

C5H5N3O |

Poids moléculaire |

123.11 g/mol |

Nom IUPAC |

(NZ)-N-(pyrimidin-4-ylmethylidene)hydroxylamine |

InChI |

InChI=1S/C5H5N3O/c9-8-3-5-1-2-6-4-7-5/h1-4,9H/b8-3- |

Clé InChI |

PUVYLIOTFMFXOB-BAQGIRSFSA-N |

SMILES |

C1=CN=CN=C1C=NO |

SMILES isomérique |

C1=CN=CN=C1/C=N\O |

SMILES canonique |

C1=CN=CN=C1C=NO |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.